3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one
Description
Properties
Molecular Formula |
C12H11FO3 |
|---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
3-acetyl-5-(3-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11FO3/c1-7(14)10-6-11(16-12(10)15)8-3-2-4-9(13)5-8/h2-5,10-11H,6H2,1H3 |
InChI Key |
CFOCFKDZKICAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(OC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using fluorobenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the acetyl group to a carboxyl group.
Reduction: Reduction reactions may target the furan ring, leading to a fully saturated tetrahydrofuran derivative.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: 3-Carboxy-5-(3-fluorophenyl)dihydrofuran-2(3H)-one.
Reduction: 3-Acetyl-5-(3-fluorophenyl)tetrahydrofuran.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially useful in drug discovery and development due to its unique structural features.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity or selectivity, while the acetyl group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The dihydrofuran-2(3H)-one scaffold permits diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Key Observations:
- Halogen Effects : The 4-chloro derivative (238.67 g/mol) has a higher molecular weight than the 3-fluoro analog (222.21 g/mol) due to chlorine’s larger atomic mass. The 4-chloro compound also exhibits higher boiling points (421°C vs. unreported for the fluoro analog), suggesting stronger intermolecular forces .
- Positional Isomerism : The 4-acetyl-5-(4-chlorophenyl) isomer (density 1.299 g/cm³) demonstrates distinct physical properties compared to its 3-acetyl counterpart, likely due to altered molecular packing .
- Functional Group Impact: The 3-amino analog (101.10 g/mol) is significantly smaller and less lipophilic, correlating with its higher volatility and acute toxicity .
Q & A
Basic Research Questions
Q. What methodologies are optimal for synthesizing 3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one with high yield and purity?
- Methodological Answer : Cyclization reactions under controlled conditions (e.g., using POCl₃ in DMF at 100°C) are effective for synthesizing dihydrofuran-2(3H)-one derivatives. For example, substituted dihydrofuranones have been synthesized via intramolecular cyclization of ynamides, achieving yields of 73–84% . Optimizing substituent reactivity (e.g., acetyl vs. benzyl groups) and reaction time can improve yield and purity.
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group orientation?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and HRMS. For example, ¹H NMR chemical shifts for dihydrofuranone derivatives typically show distinct peaks for lactone carbonyls (δ ~4.2–4.4 ppm) and acetyl groups (δ ~2.1–2.3 ppm). HRMS can confirm molecular weight (e.g., C₁₂H₁₁FO₃: calc. 246.0696) .
Q. What biological activities are associated with structurally similar dihydrofuran-2(3H)-one derivatives, and how might the 3-fluorophenyl substituent modulate these effects?
- Methodological Answer : Analogous compounds (e.g., 3-benzyl derivatives) show activity in modulating IL-6 expression and mTOR pathways. The 3-fluorophenyl group may enhance metabolic stability or binding affinity to targets like sigma-2 receptors. Evaluate using luciferase reporter assays for IL-6 or western blotting for mTOR pathway markers .
Advanced Research Questions
Q. How can stereoselective synthesis of (Z)- or (E)-isomers of this compound be achieved?
- Methodological Answer : Steric hindrance at the 4-position of the dihydrofuranone ring favors (Z)-isomer formation during cyclization. Use bulky substituents (e.g., isobutoxymethyl groups) or chiral catalysts to control stereochemistry. Compare NOE NMR data to confirm spatial arrangements .
Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) between synthesized batches or literature reports?
- Methodological Answer : Perform comparative analysis using standardized solvents (e.g., CDCl₃ or MeOD) and reference compounds. For example, dihydrofuranone derivatives with acetyl groups show consistent ¹³C NMR carbonyl peaks at δ ~170–175 ppm. If discrepancies persist, validate via X-ray crystallography .
Q. What experimental strategies can address contradictory findings in biological activity (e.g., pro- vs. anti-inflammatory effects)?
- Methodological Answer : Context-dependent effects may arise from cell-type specificity or concentration gradients. Design dose-response studies (e.g., 1–100 µM range) across multiple cell lines (e.g., HUVECs vs. neuronal cells). Include pathway inhibitors (e.g., AKT/mTOR inhibitors) to isolate mechanisms .
Q. How do substituent variations (e.g., acetyl vs. benzyl groups) impact the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Substituents alter logP values and hydrogen-bonding capacity. For instance, acetyl groups enhance solubility compared to hydrophobic benzyl groups. Test SAR using analogues (e.g., 3-ethyl or 3-butyl derivatives) in parallel assays. Computational modeling (e.g., DFT for dipole moments) can predict solubility and membrane permeability .
Q. What solvent systems and catalysts optimize the cyclization step while minimizing side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
